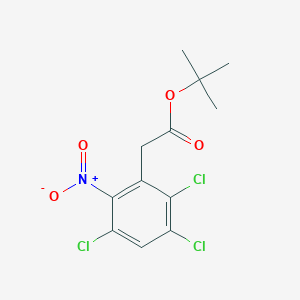











|
REACTION_CXSMILES
|
BrCC1C(Cl)=C(Cl)C=C2C=1N=C(OC)C(OC)=N2.[Cl:19][C:20]1[CH:25]=[C:24]([Cl:26])[C:23]([Cl:27])=[CH:22][C:21]=1[N+:28]([O-:30])=[O:29].Cl[CH2:32][C:33]([O:35][C:36]([CH3:39])([CH3:38])[CH3:37])=[O:34].CC(C)([O-])C.[K+].Cl>O1CCCC1>[N+:28]([C:21]1[C:20]([Cl:19])=[CH:25][C:24]([Cl:26])=[C:23]([Cl:27])[C:22]=1[CH2:32][C:33]([O:35][C:36]([CH3:39])([CH3:38])[CH3:37])=[O:34])([O-:30])=[O:29] |f:3.4|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1=C2N=C(C(=NC2=CC(=C1Cl)Cl)OC)OC
|
|
Name
|
|
|
Quantity
|
103 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C(=C1)Cl)Cl)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
79 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
128 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-40 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring, under nitrogen keeping the temperature at -40° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Preparation 1
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
STIRRING
|
|
Details
|
the resulting dark blue solution was stirred for a further 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
EXTRACTION
|
|
Details
|
the product was extracted into ethyl acetate (2.5 L and 1 L)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic solutions were dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated onto silica gel (70-200μ, 200 g)
|
|
Type
|
WASH
|
|
Details
|
the product was eluted
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow solid, which
|
|
Type
|
CUSTOM
|
|
Details
|
was triturated with hexane
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(=C(C=C1Cl)Cl)Cl)CC(=O)OC(C)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 91.8 g | |
| YIELD: PERCENTYIELD | 59% | |
| YIELD: CALCULATEDPERCENTYIELD | 58.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |